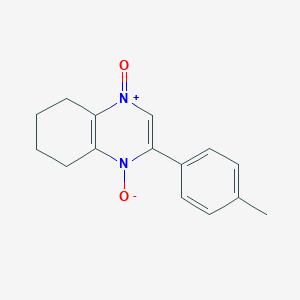![molecular formula C19H21N3O B11609142 2-Allyl-6-[(1-ethyl-1H-benzoimidazol-2-ylamino)-methyl]-phenol](/img/structure/B11609142.png)
2-Allyl-6-[(1-ethyl-1H-benzoimidazol-2-ylamino)-methyl]-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}-6-(PROP-2-EN-1-YL)PHENOL is a complex organic compound featuring a benzimidazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}-6-(PROP-2-EN-1-YL)PHENOL typically involves multi-step organic reactions. The process begins with the formation of the benzimidazole ring, followed by the introduction of the ethyl group at the 1-position. Subsequent steps involve the attachment of the amino group and the prop-2-en-1-yl group to the phenol ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}-6-(PROP-2-EN-1-YL)PHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The phenol group can undergo electrophilic aromatic substitution to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
Applications De Recherche Scientifique
2-{[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}-6-(PROP-2-EN-1-YL)PHENOL has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-{[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}-6-(PROP-2-EN-1-YL)PHENOL involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: A simpler compound with a similar core structure.
2-Phenylbenzimidazole: Another derivative with different substituents.
6-(Prop-2-en-1-yl)phenol: A compound with a similar phenol group but lacking the benzimidazole core.
Uniqueness
2-{[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}-6-(PROP-2-EN-1-YL)PHENOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C19H21N3O |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
2-[[(1-ethylbenzimidazol-2-yl)amino]methyl]-6-prop-2-enylphenol |
InChI |
InChI=1S/C19H21N3O/c1-3-8-14-9-7-10-15(18(14)23)13-20-19-21-16-11-5-6-12-17(16)22(19)4-2/h3,5-7,9-12,23H,1,4,8,13H2,2H3,(H,20,21) |
Clé InChI |
PUPBYWMMENCATA-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2N=C1NCC3=CC=CC(=C3O)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-chlorophenyl)-5-ethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11609059.png)
![3-(4-methoxyphenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11609072.png)

![4-fluorophenyl P-methyl-N-{4-[(trifluoromethyl)sulfanyl]phenyl}phosphonamidate](/img/structure/B11609086.png)
![2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B11609087.png)
![6-imino-N,13-dimethyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11609088.png)
![ethyl (5Z)-2-(4-ethoxyanilino)-5-[[4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B11609099.png)
![N-(2-fluorophenyl)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11609112.png)
![(7Z)-7-(5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11609120.png)
![N-cyclopentyl-6-imino-13-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11609127.png)
![N,N-diethyl-4-{(Z)-[2-(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl}aniline](/img/structure/B11609133.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B11609141.png)
![[4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] thiophene-2-carboxylate](/img/structure/B11609148.png)
![N-cycloheptyl-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide](/img/structure/B11609155.png)
